Esterastin
Description
[(2R,4E,7E)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-acetamido-4-amino-4-oxobutanoate has been reported in Streptomyces lavendulae with data available.
inhibitor of esterases; structure
Propriétés
Formule moléculaire |
C28H46N2O6 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
[(2R,4E,7E)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-acetamido-4-amino-4-oxobutanoate |
InChI |
InChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31)/b12-11+,15-14+/t22-,23-,24+,25-/m1/s1 |
Clé InChI |
JKNGELGDDBUFHG-GXBHRGGHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Esterastin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterastin is a potent and selective inhibitor of lysosomal acid lipase (B570770) (LAL), the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, the downstream cellular and metabolic consequences of LAL inhibition, and the associated signaling pathways. Experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
This compound, a metabolite isolated from Streptomyces lavendulae, has been identified as a powerful tool for studying the role of lysosomal lipid metabolism in various physiological and pathological processes. Its high potency and selectivity for lysosomal acid lipase (LAL) make it a valuable pharmacological agent for dissecting the intricate pathways governed by this critical enzyme. Understanding the precise mechanism of action of this compound is paramount for its application in research and for exploring its potential therapeutic applications.
Molecular Mechanism of Action: Competitive Inhibition of Lysosomal Acid Lipase
The core mechanism of action of this compound is the competitive inhibition of lysosomal acid lipase (LAL).[1] this compound directly competes with the natural substrates of LAL, cholesteryl esters and triglycerides, for binding to the active site of the enzyme. This reversible binding event prevents the hydrolysis of these lipids, leading to their accumulation within the lysosome.
Inhibitory Kinetics
Kinetic studies have demonstrated that this compound is a highly potent inhibitor of LAL. The following table summarizes the key quantitative data characterizing its inhibitory activity.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | ~80 nM | Purified rabbit liver lysosomal acid lipase | [1] |
| Ki | 90 nM | Purified rabbit liver lysosomal acid lipase | [1] |
| Inhibition Type | Competitive | Purified rabbit liver lysosomal acid lipase | [1] |
Table 1: Inhibitory Potency of this compound against Lysosomal Acid Lipase
Selectivity
This compound exhibits a notable degree of selectivity for lysosomal acid lipase over other lipolytic enzymes. It is significantly less inhibitory towards pancreatic lipase and carboxylesterase, highlighting its utility as a specific probe for LAL activity.[1]
Cellular and Metabolic Consequences of LAL Inhibition by this compound
The inhibition of LAL by this compound triggers a cascade of downstream cellular and metabolic events, primarily stemming from the lysosomal accumulation of lipids and the subsequent depletion of their hydrolysis products, free cholesterol, and fatty acids.
Lysosomal Lipid Accumulation
Treatment of cells with this compound leads to a significant accumulation of cholesteryl esters and triglycerides within the lysosomal compartment. This cellular phenotype is a hallmark of LAL inhibition and is the primary consequence of the enzymatic blockade.
Disruption of Cellular Cholesterol Homeostasis
The diminished release of free cholesterol from the lysosome due to LAL inhibition has profound effects on cellular cholesterol homeostasis. This includes:
-
Reduced Substrate for Esterification: The decreased availability of lysosomally-derived free cholesterol limits the substrate pool for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for re-esterifying cholesterol in the cytoplasm for storage in lipid droplets.
-
Altered Gene Expression: The cell senses the reduced intracellular cholesterol levels, which can trigger compensatory mechanisms, including the upregulation of genes involved in cholesterol synthesis and uptake.
Impact on Fatty Acid Metabolism
The impaired hydrolysis of triglycerides by LAL inhibition results in a reduced supply of fatty acids from the lysosome. This can lead to:
-
Decreased Energy Production: Fatty acids are a major source of energy through beta-oxidation. Reduced fatty acid availability can impact cellular energy balance.
-
Alterations in Signaling: Fatty acids and their derivatives can act as signaling molecules. Their reduced lysosomal efflux can perturb various signaling pathways.
Signaling Pathways Modulated by this compound-Mediated LAL Inhibition
The metabolic perturbations induced by this compound have significant implications for intracellular signaling. By inhibiting LAL, this compound indirectly influences pathways that are sensitive to changes in lipid levels and cellular stress.
Lysosomal Function and Autophagy
The accumulation of lipids within the lysosome can impair its function and induce lysosomal stress. This can have a reciprocal effect on autophagy, a cellular process for degrading and recycling cellular components, which is intricately linked to lysosomal health.
Caption: Mechanism of this compound action on LAL.
Experimental Workflow for Assessing LAL Inhibition
A typical workflow to determine the inhibitory effect of a compound like this compound on LAL activity involves an in vitro enzyme assay.
Caption: Workflow for LAL inhibition assay.
Experimental Protocols
Lysosomal Acid Lipase Activity Assay
This protocol describes a general method for measuring LAL activity in vitro, which can be adapted to determine the IC50 and Ki of inhibitors like this compound.
Materials:
-
Purified lysosomal acid lipase
-
Fluorogenic lipase substrate (e.g., 4-methylumbelliferyl oleate)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5, containing 0.1% Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the purified LAL and the fluorogenic substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: To each well of the microplate, add the assay buffer. Then, add the this compound dilutions (or DMSO for the control). Finally, add the purified LAL to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for 4-methylumbelliferone) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Cellular Cholesteryl Ester Accumulation Assay
This protocol outlines a method to assess the effect of this compound on the accumulation of cholesteryl esters in cultured cells.
Materials:
-
Cultured cells (e.g., macrophages, fibroblasts)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lipid extraction solution (e.g., hexane:isopropanol, 3:2 v/v)
-
Cholesteryl ester quantification kit (e.g., colorimetric or fluorometric assay)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Extract the total lipids from the cell lysates using the lipid extraction solution.
-
Quantify Cholesteryl Esters: Evaporate the solvent from the lipid extract and resuspend the lipid pellet in the assay buffer provided with the quantification kit. Follow the manufacturer's instructions to measure the cholesteryl ester content.
-
Normalize to Protein Content: Measure the total protein concentration in the cell lysates used for lipid extraction.
-
Data Analysis: Normalize the cholesteryl ester levels to the total protein content for each sample. Compare the cholesteryl ester levels in the this compound-treated cells to the control cells to determine the extent of accumulation.
Conclusion
This compound serves as a potent and selective competitive inhibitor of lysosomal acid lipase. Its mechanism of action, centered on the blockade of lysosomal lipid hydrolysis, provides a powerful means to investigate the multifaceted roles of LAL in cellular metabolism and signaling. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological implications of LAL inhibition and to leverage this compound as a critical research tool.
References
Investigating the Immunosuppressive Potential of Esterastin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterastin, a potent natural inhibitor of lysosomal acid lipase (B570770) (LAL), presents a compelling avenue for the investigation of novel immunosuppressive therapies. This technical guide synthesizes the current understanding of this compound's mechanism of action and its potential to modulate immune responses. Drawing upon evidence from studies on LAL deficiency and pharmacological LAL inhibition, this document outlines the theoretical framework for this compound's immunosuppressive effects, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways involved. While direct experimental data on this compound's immunomodulatory activity is emerging, the information presented herein provides a robust foundation for researchers to explore its therapeutic potential in autoimmune diseases, transplant rejection, and other inflammatory conditions.
Introduction: The Rationale for this compound as an Immunosuppressant
This compound is a naturally occurring esterase inhibitor isolated from Streptomyces lavendulae. Its primary molecular target is lysosomal acid lipase (LAL), an essential enzyme for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. The critical role of LAL in cellular lipid metabolism is well-established; however, recent research has unveiled its profound influence on the development and function of the immune system.
Studies utilizing LAL knockout mice have demonstrated that a deficiency in this enzyme leads to significant immunological abnormalities, including:
-
Impaired T-lymphocyte Development and Function: LAL-deficient mice exhibit reduced numbers of peripheral T-cells, a marked decrease in T-cell proliferation upon stimulation, and altered cytokine production profiles.[1][2][3][4]
-
Expansion of Suppressive Immune Cell Populations: A notable increase in the populations of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) is observed in LAL-deficient animals. These cell types are known to actively suppress effector T-cell responses.
These findings strongly suggest that the inhibition of LAL can create an immunosuppressive environment. Therefore, this compound, as a potent LAL inhibitor, holds significant promise as a novel immunomodulatory agent. The pharmacological blockade of LAL by this compound is hypothesized to mimic the immunosuppressive phenotype observed in LAL deficiency, thereby offering a potential therapeutic strategy for conditions driven by excessive or aberrant immune responses.
Mechanism of Action: Linking LAL Inhibition to Immunosuppression
The immunosuppressive effects of LAL inhibition are intrinsically linked to the disruption of normal lipid metabolism within immune cells, particularly T-lymphocytes. T-cells undergo significant metabolic reprogramming upon activation, requiring a steady supply of lipids for membrane biosynthesis, energy production, and the generation of signaling molecules.
By inhibiting LAL, this compound is predicted to disrupt these critical processes through the following mechanisms:
-
Depletion of Intracellular Free Fatty Acids and Cholesterol: LAL is the primary source of free fatty acids (FFAs) and free cholesterol derived from lysosomal breakdown of lipoproteins. Inhibition of LAL would lead to a deficit of these essential building blocks, thereby hampering the ability of T-cells to proliferate and mount an effective immune response.
-
Accumulation of Cholesteryl Esters and Triglycerides: The blockade of LAL results in the accumulation of its substrates, cholesteryl esters and triglycerides, within the lysosome. This lysosomal storage abnormality can lead to cellular dysfunction and apoptosis.
-
Altered Cellular Signaling: Lipid molecules and their derivatives act as important second messengers in various signaling pathways. By altering the intracellular lipid landscape, LAL inhibition can interfere with key signaling cascades that govern T-cell activation, differentiation, and cytokine production.
The culmination of these effects is a significant dampening of the adaptive immune response, highlighting the potential of this compound as a targeted immunosuppressive agent.
Quantitative Data on the Effects of LAL Inhibition
While direct quantitative data for this compound's effect on immune cell proliferation and cytokine production is not yet widely published, studies on other potent LAL inhibitors, such as Lalistat, provide valuable insights into the expected dose-dependent effects.
Table 1: Inhibitory Activity of LAL Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | Pancreatic Lipase | ~80 nM | |
| Lalistat 1 | Lysosomal Acid Lipase | 68 nM | [5][6] |
| Lalistat 2 | Lysosomal Acid Lipase | 152 nM | [7] |
Table 2: Effects of LAL Deficiency on T-Cell Populations and Function (in mice)
| Parameter | Wild-Type Mice | LAL Knockout Mice | Reference |
| CD4+ T-cells in Spleen (%) | ~23% | ~4% | [3] |
| CD8+ T-cells in Spleen (%) | ~9% | ~2% | [3] |
| T-cell Proliferation (CFSE dilution) | Proliferating | No Proliferation | [3] |
| IL-2 Production post-stimulation | Normal | Decreased | [4] |
| IFN-γ Production post-stimulation | Normal | Decreased | [4] |
| CD4+CD25+FoxP3+ Tregs in Spleen (%) | Normal | Increased | [4] |
Note: The data in Table 2 is derived from studies on LAL knockout mice and represents the anticipated effects of potent LAL inhibition.
Experimental Protocols
To facilitate the investigation of this compound's immunosuppressive potential, detailed protocols for key immunological assays are provided below.
Lymphocyte Proliferation Assay (CFSE-based)
This assay is used to quantify the ability of lymphocytes to proliferate in response to a stimulus. The fluorescent dye CFSE is diluted with each cell division, allowing for the tracking of successive generations of dividing cells by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound (or other LAL inhibitor)
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, PHA)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.[8]
-
CFSE Staining:
-
Prepare a working solution of CFSE in DMSO according to the manufacturer's instructions. A typical final concentration for staining is 1-5 µM.[8][9]
-
Add the CFSE solution to the cell suspension and mix gently.
-
Incubate for 10-20 minutes at 37°C, protected from light.[8][9]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove any unbound dye.[9]
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the desired concentrations of this compound or control vehicle (e.g., DMSO).
-
Add the T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Cytokine Production Analysis (Multiplex Bead-Based Assay)
This assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants, providing a comprehensive profile of the immune response.
Materials:
-
Cell culture supernatants from the lymphocyte proliferation assay (or a parallel experiment)
-
Multiplex bead-based cytokine assay kit (e.g., Bio-Plex, Luminex)
-
Assay buffer and wash buffer (provided in the kit)
-
Streptavidin-phycoerythrin (SAPE) (provided in the kit)
-
Multiplex assay reader (e.g., Bio-Plex or Luminex instrument)
Protocol:
-
Prepare Standards and Samples:
-
Assay Procedure:
-
Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.[10][12]
-
Wash the beads using a magnetic plate washer or by manual pipetting with a vacuum manifold.[12]
-
Add the standards and cell culture supernatants to the appropriate wells.
-
Incubate the plate on a shaker for the time specified in the kit protocol (typically 1-2 hours) at room temperature, protected from light.[11]
-
Wash the beads to remove unbound components.
-
Add the biotinylated detection antibody cocktail to each well and incubate for the specified time (typically 30-60 minutes).[13]
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) to each well and incubate for the specified time (typically 10-30 minutes).
-
Wash the beads.
-
Resuspend the beads in assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a multiplex assay reader. The instrument will differentiate the beads based on their spectral address and quantify the fluorescence intensity of the reporter molecule (SAPE).
-
Use the instrument's software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the unknown samples.
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-mediated immunosuppression.
Caption: Workflow for CFSE-based lymphocyte proliferation assay.
Conclusion and Future Directions
The potent LAL inhibitor this compound represents a promising candidate for the development of novel immunosuppressive drugs. The established link between LAL function and immune cell activity provides a strong rationale for its investigation in this context. This technical guide has provided a comprehensive overview of the theoretical basis for this compound's immunosuppressive potential, along with detailed experimental protocols and visual aids to guide future research.
Further investigation is warranted to:
-
Determine the precise IC50 of this compound on lymphocyte proliferation.
-
Characterize the full cytokine profile modulated by this compound in different immune cell subsets.
-
Evaluate the in vivo efficacy of this compound in animal models of autoimmune disease and transplantation.
-
Elucidate the detailed downstream signaling pathways affected by LAL inhibition in T-cells.
By addressing these key questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its clinical application as a next-generation immunosuppressant.
References
- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical roles of lysosomal acid lipase in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bu.edu [bu.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Multiplex Bead based Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Esterastin: A Technical Guide for Researchers in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterastin (B1220634) is a naturally occurring β-lactone-containing compound isolated from Streptomyces lavendulae. It has emerged as a valuable tool for researchers studying lipid metabolism due to its potent and selective inhibition of specific lipases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in lipid metabolism research.
Chemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 67655-93-0 |
| Molecular Formula | C28H46N2O6 |
| Molecular Weight | 506.7 g/mol |
| Appearance | Colorless Powder |
| Solubility | Soluble in chloroform, DMSO, and ethanol. |
Mechanism of Action: Potent Inhibition of Lysosomal Acid Lipase (B570770)
This compound's primary mechanism of action is the potent and competitive inhibition of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. The inhibition of LAL by this compound leads to the accumulation of these lipids within the lysosomal compartment, providing a powerful tool to study the consequences of impaired lysosomal lipid catabolism.
While this compound is a potent inhibitor of LAL, it exhibits significantly less inhibitory activity against other lipases, such as pancreatic lipase and carboxylesterase, highlighting its utility as a selective tool compound.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the known quantitative data for this compound's inhibitory activity against various lipases. This data is crucial for designing experiments and interpreting results.
| Target Enzyme | IC50 | Ki | Inhibition Type |
| Lysosomal Acid Lipase (LAL) | ~80 nM | 90 nM | Competitive |
| Pancreatic Lipase | Less inhibitory than against LAL (Specific IC50 not readily available) | Not Reported | Not Reported |
| Carboxylesterase | Less inhibitory than against LAL (Specific IC50 not readily available) | Not Reported | Not Reported |
Signaling Pathways and Cellular Consequences of this compound Treatment
The inhibition of lysosomal acid lipase by this compound has significant downstream effects on cellular lipid metabolism and signaling pathways. By blocking the breakdown of lipids in the lysosome, this compound can be used to probe the roles of LAL in various cellular processes.
Impact on Lipid Droplet Dynamics
Inhibition of LAL by this compound leads to the accumulation of cholesteryl esters and triglycerides within the lysosome. This disrupts the normal flux of lipids destined for storage in cytoplasmic lipid droplets or for use in other metabolic pathways. Researchers can use this compound to investigate the interplay between lysosomal lipid processing and the biogenesis, growth, and turnover of lipid droplets.
Potential Effects on Cellular Signaling
Lysosomes are increasingly recognized as signaling hubs that integrate nutritional status with cellular metabolism. The accumulation of lipids within the lysosome due to LAL inhibition can impact key signaling pathways such as mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase), which are sensitive to cellular nutrient and energy levels. While direct modulation of these pathways by this compound has not been explicitly demonstrated, its profound effect on lysosomal lipid content makes it a valuable tool to investigate these connections.
References
Early studies and historical context of Esterastin research.
An In-Depth Technical Guide to the Early Studies and Historical Context of Erastin (B1684096) Research
Introduction
This technical guide provides a comprehensive overview of the foundational research on Erastin, a pioneering small molecule that led to the discovery of a novel form of programmed cell death known as ferroptosis. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, initial characterization, and early mechanistic studies of Erastin.
The Discovery of Erastin: A New Path to Cancer Cell Death
In 2003, a significant breakthrough in cancer research came from a high-throughput screening of chemical libraries aimed at identifying compounds that selectively eliminate cancer cells harboring specific mutations.[1][2][3][4][5] A team led by Dolma and colleagues identified a novel small molecule that demonstrated potent lethality against engineered cancer cells expressing both the SV40 small T oncoprotein (ST) and an oncogenic form of the RAS protein (RASV12).[1][2] This compound was aptly named Erastin , a portmanteau of "e radicator of RAS and ST -expressing cells".[1][2]
Initial observations revealed that Erastin-induced cell death was morphologically and biochemically distinct from apoptosis, the well-characterized programmed cell death pathway.[1] Unlike apoptotic cells, cells treated with Erastin did not exhibit characteristic features such as chromatin condensation, nuclear fragmentation, or caspase activation.[1][6] This finding suggested that Erastin triggered a previously unknown cell death mechanism.
Early Mechanistic Insights: Unraveling a Non-Apoptotic Pathway
Subsequent investigations focused on elucidating the molecular mechanisms underlying Erastin's unique cytotoxic activity. These early studies were pivotal in laying the groundwork for the later definition of ferroptosis.
Inhibition of System Xc-: The Central Mechanism
A key discovery in understanding Erastin's mode of action was the identification of its inhibitory effect on the cystine/glutamate antiporter, known as system Xc-.[3][6][7][8][9] System Xc- is a plasma membrane transporter responsible for the import of cystine into the cell in exchange for glutamate.[6][7] Cystine is rapidly reduced to cysteine intracellularly, which is a critical building block for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[3][5][7][10]
By inhibiting system Xc-, Erastin effectively blocks cystine uptake, leading to a depletion of intracellular cysteine and, consequently, a significant reduction in GSH levels.[3][5][7][10] The depletion of GSH compromises the cell's antioxidant defense system, rendering it vulnerable to oxidative stress.
The Role of Glutathione Peroxidase 4 (GPX4)
The decrease in GSH levels has a critical downstream effect on the enzyme glutathione peroxidase 4 (GPX4). GPX4 is a unique peroxidase that specifically reduces lipid hydroperoxides, protecting cell membranes from oxidative damage.[1][5] This enzyme requires GSH as a cofactor to carry out its protective function. The Erastin-induced depletion of GSH leads to the inactivation of GPX4.[1][5]
With GPX4 inactivated, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive lipid peroxidation and, ultimately, cell death.[1][10] This iron-dependent form of cell death, characterized by the accumulation of lipid peroxides, was formally named ferroptosis in 2012 by Dixon and colleagues.[8][10][11]
Other Proposed Targets
While the inhibition of system Xc- is considered the primary mechanism of Erastin-induced ferroptosis, early studies also suggested the involvement of other cellular targets, including:
-
Voltage-Dependent Anion Channels (VDACs): Located in the outer mitochondrial membrane, VDACs were proposed as potential targets of Erastin.[1][2][12][13]
-
p53: The tumor suppressor protein p53 was also implicated in the cellular response to Erastin.[1][2][12][13]
Key Early Experiments and Methodologies
The initial characterization of Erastin and the elucidation of its mechanism of action involved a series of meticulous experiments.
High-Throughput Screening for Cancer Cell-Selective Compounds
-
Objective: To identify small molecules that selectively kill cancer cells with specific genetic alterations.
-
Methodology:
-
Engineered human cancer cell lines to express oncogenic RAS and ST.
-
Screened a large library of small molecule compounds for their ability to induce cell death in the engineered cancer cells while sparing control cells.
-
Cell viability was typically assessed using colorimetric assays such as the MTT or AlamarBlue assay.
-
Hits were validated through dose-response curves and secondary assays.
-
Morphological Analysis of Cell Death
-
Objective: To characterize the morphology of cells undergoing Erastin-induced cell death.
-
Methodology:
-
Cancer cells were treated with Erastin or known inducers of apoptosis (e.g., staurosporine) and necrosis (e.g., hydrogen peroxide).
-
Cells were fixed, sectioned, and examined using transmission electron microscopy (TEM).
-
Ultrastructural changes in the nucleus, mitochondria, and other organelles were observed and compared between treatment groups. Erastin-treated cells showed unique mitochondrial changes, including shrinkage and increased membrane density, without the nuclear fragmentation typical of apoptosis.[10]
-
Biochemical Assays to Delineate the Cell Death Pathway
-
Objective: To determine if Erastin-induced cell death involved known apoptotic pathways.
-
Methodology:
-
Caspase Activity Assays: Cell lysates from Erastin-treated cells were incubated with fluorogenic caspase substrates to measure the activity of key apoptotic proteases (e.g., caspase-3).
-
DNA Fragmentation Analysis: DNA was extracted from treated cells and analyzed by agarose (B213101) gel electrophoresis for the characteristic laddering pattern of apoptosis.
-
Inhibitor Studies: Cells were pre-treated with broad-spectrum caspase inhibitors (e.g., z-VAD-fmk) before Erastin treatment to assess if apoptosis inhibition could rescue cells from death.[6]
-
Cystine Uptake and Glutathione Measurement
-
Objective: To confirm the inhibition of system Xc- and the subsequent depletion of intracellular GSH.
-
Methodology:
-
Radiolabeled Cystine Uptake Assay: Cells were incubated with radiolabeled cystine ([¹⁴C]-cystine) in the presence or absence of Erastin. The amount of intracellular radioactivity was measured to quantify cystine import.[6]
-
GSH Measurement: Intracellular GSH levels were quantified using commercially available kits, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Quantitative Data from Early Studies
While specific quantitative data can vary between cell lines and experimental conditions, the following table summarizes typical findings from early Erastin research.
| Parameter | Typical Observation in Erastin-Treated Cancer Cells | Reference Cell Line(s) |
| Erastin IC50 | 1 - 10 µM | Various cancer cell lines |
| Intracellular GSH Levels | Significant reduction (often >70%) | HT-1080, BJeLR |
| Cystine Uptake | Potent inhibition | HT-1080 |
| Lipid ROS Levels | Marked increase | Various cancer cell lines |
Signaling Pathways and Experimental Workflows
Erastin-Induced Ferroptosis Signaling Pathway
This diagram illustrates the core signaling cascade initiated by Erastin, leading to ferroptosis.
Caption: The signaling pathway of Erastin-induced ferroptosis.
Experimental Workflow for Characterizing Erastin's Mechanism
This diagram outlines the typical experimental workflow used in early studies to investigate how Erastin induces cell death.
Caption: A typical experimental workflow for early Erastin research.
Conclusion
The early research on Erastin marked a paradigm shift in the understanding of regulated cell death. The discovery of its ability to induce a non-apoptotic, iron-dependent cell death pathway, later termed ferroptosis, has opened new avenues for cancer therapy, particularly for tumors resistant to conventional treatments. The foundational studies detailed in this guide not only elucidated the primary mechanism of action of Erastin but also provided the essential tools and experimental frameworks that continue to drive research in the field of ferroptosis.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. innovitaresearch.com [innovitaresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Development of the Concept of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 11. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
Understanding the Target Specificity of Esterastin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esterastin, a metabolite produced by actinomycetes, has been identified as a potent inhibitor of lysosomal acid lipase (B570770) (LAL).[1] Early research from 1978 first described it as an inhibitor of esterases, including lipase.[2] Subsequent studies pinpointed its significant and competitive inhibitory action against LAL.[1] However, the broader target profile and potential off-target effects of this compound remain largely uncharacterized in the contemporary scientific literature. This guide summarizes the known quantitative data on this compound's inhibitory activity, outlines the classical experimental approaches used for its initial characterization, and proposes a modern framework for comprehensively determining its target specificity.
Known Target and Inhibitory Activity
The most specific data available for this compound's inhibitory activity comes from a 1982 study on purified rabbit liver lysosomal acid lipase.[1] The key quantitative findings from this research are summarized in the table below.
| Target Enzyme | IC50 | Inhibition Constant (Ki) | Mode of Inhibition | Source Organism of Enzyme |
| Lysosomal Acid Lipase | ~80 nM | 90 nM | Competitive | Rabbit Liver |
| Pancreatic Lipase | Less Inhibitory | Not Determined | Not Determined | Not Specified |
| Carboxylesterase | Less Inhibitory | Not Determined | Not Determined | Not Specified |
Table 1: Quantitative data on the inhibitory activity of this compound.[1]
The competitive nature of the inhibition suggests that this compound likely interacts with the active site of lysosomal acid lipase, competing with the substrate for binding.[1]
Visualizing the Known Interaction
The established interaction between this compound and its primary known target, lysosomal acid lipase, can be depicted as a straightforward inhibitory relationship.
Methodologies for Characterization: Classical and Modern Approaches
A comprehensive understanding of this compound's target specificity requires a multi-faceted approach, combining classical enzymology with modern high-throughput screening and proteomic techniques.
Classical Enzymatic Assays: Determining Inhibition Kinetics
The initial characterization of this compound as a competitive inhibitor of LAL was likely performed using classical enzyme kinetic studies.[1] A generalized protocol for such an assay is provided below.
Experimental Protocol: In Vitro Lipase Activity Assay
-
Enzyme and Substrate Preparation:
-
Purify the target lipase (e.g., lysosomal acid lipase, pancreatic lipase) from a relevant biological source or use a commercially available recombinant enzyme.
-
Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability and activity.
-
Select an appropriate substrate that produces a detectable signal upon cleavage. For lipases, this is often a p-nitrophenyl ester of a fatty acid, which releases the chromogenic p-nitrophenol upon hydrolysis.
-
-
Inhibition Assay:
-
In a 96-well microplate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the rate of product formation over time using a spectrophotometer to detect the change in absorbance of the chromogenic product.
-
Plot the reaction rate as a function of substrate concentration at different inhibitor concentrations.
-
Use Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Vmax, Km) and the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
For competitive inhibitors, the Ki can be calculated from the IC50 value and the substrate concentration.
-
Modern Approaches for Comprehensive Target Profiling
To move beyond the singular known target of this compound and identify potential off-targets, modern, high-throughput methodologies are essential.
1. Kinase and Protease Profiling Panels:
-
Methodology: Screen this compound against large panels of recombinant human kinases and proteases at a fixed concentration. These assays typically measure the enzymatic activity in the presence and absence of the compound.
-
Data Output: Percentage of inhibition for each enzyme in the panel. This provides a broad overview of potential off-target interactions within these major enzyme families.
2. Affinity-Based Proteomics:
-
Methodology: This approach aims to identify direct binding partners of this compound in a complex biological sample (e.g., cell lysate).
-
Immobilization: Synthesize a derivative of this compound with a linker that allows it to be immobilized on beads (e.g., sepharose or magnetic beads).
-
Affinity Pull-down: Incubate the this compound-conjugated beads with a cell lysate. Proteins that bind to this compound will be "pulled down."
-
Identification: After washing away non-specific binders, the bound proteins are eluted and identified using mass spectrometry.
-
-
Data Output: A list of proteins that physically interact with this compound.
3. Thermal Proteome Profiling (TPP):
-
Methodology: TPP assesses the thermal stability of proteins in the presence and absence of a ligand. Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples to a range of temperatures.
-
Analysis: Collect the soluble protein fraction at each temperature and quantify the abundance of each protein using mass spectrometry.
-
-
Data Output: A list of proteins that show a significant shift in their melting temperature in the presence of this compound, indicating a direct or indirect interaction.
Proposed Workflow for Comprehensive Target Specificity Analysis
The following diagram illustrates a logical workflow for a comprehensive investigation into the target specificity of this compound, integrating both biochemical and proteomic approaches.
Conclusion
While this compound is known to be a potent, competitive inhibitor of lysosomal acid lipase, its broader target profile remains a significant knowledge gap. For drug development professionals and researchers, a thorough understanding of a compound's target specificity is paramount for predicting its therapeutic efficacy and potential for adverse effects. The application of modern, unbiased, and high-throughput screening methodologies, as outlined in this guide, is essential to fully elucidate the molecular mechanisms of this compound and to assess its potential as a therapeutic agent. The limited available data underscores the need for renewed investigation into this intriguing natural product.
References
Methodological & Application
Esterastin In Vitro Experimental Protocols: A Detailed Guide for Researchers
Introduction
Esterastin is a potent inhibitor of esterases, notably lysosomal acid lipase (B570770), produced by actinomycetes. It is crucial to distinguish this compound from Erastin, a well-known inducer of ferroptosis, as they are distinct molecules with different biological activities. This document provides detailed application notes and protocols for the in vitro study of this compound, focusing on its enzymatic inhibition and potential cellular effects. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data available for this compound's inhibitory activity. Due to the limited specific data for this compound in cell-based assays, a generalized concentration range is suggested based on its enzymatic potency.
Table 1: Inhibitory Activity of this compound against Lipases
| Enzyme Target | Substrate | IC50 Value | Reference |
| Lysosomal Acid Lipase | Not Specified | ~80 nM | [1] |
| Lipase | p-Nitrophenyl acetate (B1210297) | 2 ng/mL | [2] |
Table 2: Suggested Concentration Range for In Vitro Cellular Assays
| Assay Type | Starting Concentration Range | Notes |
| Cell Viability/Cytotoxicity | 10 nM - 10 µM | This is a suggested starting range based on the potent enzymatic inhibition. Empirical determination of the optimal concentration range is highly recommended for each cell line and experimental condition. |
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol is adapted for the colorimetric determination of pancreatic lipase activity and its inhibition by this compound.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.
-
Add a small volume of the this compound working solutions to the test wells. For the positive control (no inhibition), add the same volume of DMSO. For the blank, add buffer.
-
Add the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
General Esterase Activity Assay
This protocol describes a general method for measuring esterase activity, which can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Esterase enzyme
-
This compound
-
p-Nitrophenyl acetate (pNPA) or another suitable p-nitrophenyl ester substrate
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the esterase enzyme in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a stock solution of the p-nitrophenyl substrate in a suitable solvent.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add phosphate buffer.
-
Add the various concentrations of this compound to the sample wells. Add DMSO to the control wells.
-
Add the esterase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a defined period.
-
Start the reaction by adding the substrate solution to all wells.
-
Measure the absorbance of the produced p-nitrophenol at a wavelength of approximately 405 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage inhibition as described in the lipase inhibition assay protocol.
-
Determine the IC50 value of this compound for the specific esterase.
-
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the concentration that causes a 50% reduction in viability (IC50 or GI50).
-
Mandatory Visualizations
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Caption: Inhibitory action of this compound on esterase enzymes.
References
Application Note: A Detailed Protocol for the In Vitro Inhibition Assay of Pancreatic Lipase Using Esterastin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic lipase (B570770) (PL) is a pivotal enzyme in the digestive system, responsible for the hydrolysis of approximately 50-70% of total dietary fats. The enzyme breaks down triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed by the small intestine. Inhibiting pancreatic lipase is a well-established therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats, thereby lowering caloric intake. The only FDA-approved drug currently on the market that utilizes this mechanism is Orlistat, a hydrogenated derivative of the natural product Lipstatin. Esterastin, a microbial metabolite containing a reactive β-lactone ring, has also been identified as a lipase inhibitor. This document provides a comprehensive protocol for assessing the inhibitory potential of compounds like this compound against porcine pancreatic lipase (PPL) using a colorimetric in vitro assay.
Assay Principle
The pancreatic lipase inhibition assay is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (p-NPB). Pancreatic lipase cleaves the ester bond in p-NPB, releasing p-nitrophenol. The resulting product, p-nitrophenolate, has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. In the presence of an inhibitor such as this compound, the enzymatic activity of pancreatic lipase is reduced, leading to a decrease in the rate of p-nitrophenol formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control.
Quantitative Data Summary
While this compound has been identified as an inhibitor of various esterases, a specific half-maximal inhibitory concentration (IC50) value against porcine pancreatic lipase using the p-NPB assay is not consistently reported in publicly available literature. One study noted that this compound was less inhibitory towards pancreatic lipase compared to its potent effect on lysosomal acid lipase. For comparative purposes, the IC50 value for Orlistat, a widely used reference inhibitor, is provided.
| Inhibitor | Target Enzyme | Substrate | IC50 Value (µg/mL) | IC50 Value (µM) |
| Orlistat | Porcine Pancreatic Lipase | p-NPB | ~8.86 | ~17.9 |
| This compound | Porcine Pancreatic Lipase | p-NPB | Not available | Not available |
Experimental Protocols
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich, Cat. No. L3126)
-
This compound (as test inhibitor)
-
Orlistat (as positive control)
-
p-Nitrophenyl butyrate (p-NPB) (substrate)
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Ultrapure water
Reagent Preparation
-
Assay Buffer (Tris-HCl Buffer): Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl and 1.3 mM CaCl2. Adjust the pH to 8.0 at 37°C. Filter the buffer using a 0.22 µm filter and store it at 4°C.
-
PPL Enzyme Solution: Prepare a stock solution of PPL at 1 mg/mL in the Tris-HCl Assay Buffer. This should be prepared fresh just before use.[1] Keep the solution on ice.
-
Substrate Solution (p-NPB): Prepare a 10 mM stock solution of p-NPB by dissolving it in acetonitrile.[2] Store this stock solution at -20°C. For the assay, dilute the stock solution with the Assay Buffer to the desired final concentration.
-
Inhibitor Stock Solutions:
-
This compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Orlistat: Prepare a 10 mM stock solution of Orlistat in 100% DMSO.
-
-
Working Inhibitor Solutions: From the stock solutions, prepare a series of dilutions of this compound and Orlistat in the Assay Buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations may affect enzyme activity.
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Blank Wells: Add 20 µL of Assay Buffer and 170 µL of Assay Buffer.
-
Control Wells (100% Activity): Add 20 µL of Assay Buffer (containing the same final concentration of DMSO as the inhibitor wells) and 10 µL of PPL enzyme solution.
-
Inhibitor Wells: Add 20 µL of each working inhibitor solution (this compound or Orlistat at various concentrations) and 10 µL of PPL enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate Reaction: To all wells, add 10 µL of the p-NPB substrate solution to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate into a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of p-nitrophenol formation is indicated by the increase in absorbance over time.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each inhibitor concentration:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the control wells (enzyme + substrate, no inhibitor).
-
V_inhibitor is the rate of reaction in the wells containing the inhibitor.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, can be determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Experimental Workflow
References
Determining the IC50 Value of Esterastin for Lipase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterastin is a potent inhibitor of lipases, enzymes critical for the digestion and metabolism of fats. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against pancreatic lipase (B570770). The provided methodologies are designed to yield accurate and reproducible results for researchers engaged in drug discovery and enzymatic studies.
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (triglycerides). Pancreatic lipase, in particular, is a key enzyme in the digestion of dietary fats in the small intestine. Inhibition of pancreatic lipase is a well-established therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats.[1] this compound, a metabolite isolated from Streptomyces lavendulae, has been identified as a potent inhibitor of lipases.[2] Structurally, this compound possesses a β-lactone ring, a key feature for its inhibitory activity.[3][4] This functional group forms a covalent bond with the serine residue in the active site of lipases, leading to their irreversible inactivation. While this compound is a potent inhibitor of lysosomal acid lipase, it has also been shown to potently inhibit porcine pancreatic lipase.[1][2] The determination of the IC50 value is a critical step in characterizing the potency of an inhibitor like this compound.
Data Presentation
The inhibitory activity of this compound against various lipases is summarized in the table below. This quantitative data allows for a comparative understanding of its potency.
| Enzyme Source | Lipase Type | Substrate | IC50 Value | Reference |
| Porcine Pancreas | Pancreatic Lipase | Not Specified | 0.9 ng/mL | [2] |
| Rabbit Liver | Lysosomal Acid Lipase | Not Specified | ~80 nM | [1] |
| Streptomyces lavendulae | Esterase | p-Nitrophenyl acetate | 2 ng/mL | [5] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound for the inhibition of pancreatic lipase using a colorimetric in vitro assay.
Principle of the Assay
The activity of pancreatic lipase is determined by measuring its ability to hydrolyze a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (PNPB). The hydrolysis of these substrates by lipase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at a specific wavelength (typically 405-410 nm).[1][2] The rate of p-nitrophenol formation is directly proportional to the lipase activity. By measuring the reduction in this rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Orlistat (as a positive control)
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.0.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in the assay buffer. This solution should be prepared fresh before each experiment.
-
Substrate Solution: Prepare a stock solution of pNPP or PNPB in a suitable solvent like acetonitrile (B52724) or isopropanol (B130326) (e.g., 10 mM).
-
Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations needed for the dose-response curve.
-
Positive Control (Orlistat) Solution: Prepare a stock solution and serial dilutions of Orlistat in DMSO, similar to the inhibitor preparation.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme solution and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor wells: Enzyme solution and the corresponding serial dilutions of this compound.
-
Positive control wells: Enzyme solution and the corresponding serial dilutions of Orlistat.
-
-
Pre-incubation: Add 20 µL of the enzyme solution to all wells except the blank wells. Add 20 µL of the appropriate inhibitor or DMSO to the respective wells.[1] Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To start the enzymatic reaction, add 20 µL of the substrate solution to all wells.[1]
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for a duration of 10-15 minutes.[1]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each this compound concentration is calculated using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Workflow for IC50 Determination of this compound.
Mechanism of Lipase Inhibition by this compound
The diagram below illustrates the proposed mechanism of action for this compound's inhibition of lipase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. II. Chemistry and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikiwand [wikiwand.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of Esterastin in High-Throughput Screening for Lipase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (triglycerides) and have emerged as significant therapeutic targets for various metabolic disorders, most notably obesity. Inhibition of pancreatic lipase (B570770), for instance, can reduce the absorption of dietary fats, thereby aiding in weight management. High-throughput screening (HTS) is a critical methodology in the discovery of novel lipase inhibitors from large compound libraries. Esterastin, a potent and specific inhibitor of several lipases, serves as an excellent tool for the development and validation of such screening assays. These application notes provide a detailed protocol for employing this compound in a high-throughput screening workflow to identify new lipase inhibitors.
Principle of the Assay
The described protocol is a colorimetric in vitro assay that measures the activity of lipase through the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (B1210297) (p-NPA). Lipase cleaves the ester bond in p-NPA, releasing p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of a lipase inhibitor, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound can be used as a positive control in this assay to validate the experimental setup and to compare the potency of newly identified inhibitors.
Data Presentation
The inhibitory activities of various compounds against pancreatic lipase are summarized in the table below. This allows for a direct comparison of their potencies.
| Compound | Lipase Source | Substrate | IC50 Value | Reference |
| This compound | Porcine Pancreas | p-Nitrophenyl acetate | 2 ng/mL | [cite: ] |
| Orlistat | Porcine Pancreas | p-Nitrophenyl butyrate | 0.09 - 0.2 µg/mL | [cite: ] |
| Cetilistat | - | - | - | [cite: ] |
| Lipstatin | Porcine Pancreas | Triolein | 0.14 µM | [cite: ] |
Experimental Protocols
Materials and Reagents
-
Purified pancreatic lipase (e.g., from porcine pancreas)
-
This compound (as a positive control inhibitor)
-
Test compounds (from a screening library)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipettes
Preparation of Reagents
-
Lipase Stock Solution: Prepare a stock solution of pancreatic lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point of 1 mg/mL can be used.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of p-NPA in a suitable organic solvent like acetonitrile (B52724) or isopropanol.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions to cover a range of concentrations for IC50 determination.
-
Test Compound Stock Solutions: Dissolve test compounds from the library in DMSO to a standard concentration (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
High-Throughput Screening Protocol
-
Compound Plating:
-
Add 2 µL of the test compounds (or DMSO for control wells) to the wells of a 96-well microplate.
-
For the positive control, add 2 µL of varying concentrations of this compound to designated wells.
-
Include wells with only buffer and substrate as a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add 178 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the lipase solution to all wells except the negative control wells.
-
Mix the plate gently and incubate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitors.
-
-
Substrate Addition and Reaction Initiation:
-
To initiate the enzymatic reaction, add 10 µL of the p-NPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Where V_inhibitor is the reaction rate in the presence of the test compound and V_control is the reaction rate in the absence of any inhibitor (DMSO control).
-
-
For compounds showing significant inhibition, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
HTS Workflow for Lipase Inhibitor Screening
Caption: High-throughput screening workflow for identifying lipase inhibitors.
Mechanism of Lipase Inhibition by this compound (Conceptual)
Caption: Conceptual diagram of competitive inhibition of lipase by this compound.
Application Note: Protocol for Measuring the Effect of a Lipase Inhibitor on Lipid Droplet Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol to investigate the impact of a lipase (B570770) inhibitor on the formation and accumulation of intracellular lipid droplets (LDs). While the initial query specified Esterastin, this compound is not extensively characterized in scientific literature as a specific modulator of lipid droplet dynamics. Therefore, this protocol utilizes Atglistatin, a well-documented and selective inhibitor of Adipose Triglyceride Lipase (ATGL), as a model compound. ATGL is a key enzyme responsible for the hydrolysis of triacylglycerols (TGs) stored in lipid droplets.[1][2] By inhibiting ATGL, Atglistatin is expected to increase the accumulation of TGs, leading to a measurable increase in lipid droplet size and/or number. This protocol details the use of hepatocyte-derived cell lines, induction of lipid accumulation, treatment with the inhibitor, and quantification of lipid droplets using high-content imaging.
Introduction to Lipid Droplet Dynamics
Lipid droplets are ubiquitous organelles that function as the primary sites for neutral lipid storage, mainly triacylglycerols and sterol esters.[3] They are not static reservoirs but dynamic structures involved in regulating cellular lipid homeostasis, energy metabolism, and protecting cells from lipotoxicity.[4] The size and number of lipid droplets are tightly controlled by the balance between lipid synthesis and breakdown (lipolysis).
The initial and rate-limiting step in the breakdown of stored TGs is catalyzed by Adipose Triglyceride Lipase (ATGL), also known as triacylglycerol hydrolase.[1][5][6] This enzyme hydrolyzes triacylglycerol to diacylglycerol and a fatty acid.[7][8] Inhibition of ATGL leads to an accumulation of TGs within the cell, resulting in an increase in the size and/or number of lipid droplets.[1] Atglistatin is a cell-permeable, selective inhibitor of ATGL with a reported IC50 of approximately 0.7 µM, making it an excellent tool for studying the effects of impaired lipolysis.[2][9][10]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of ATGL in triacylglycerol breakdown and how its inhibition by Atglistatin leads to lipid droplet accumulation. Fatty acids are taken up by the cell and converted to triacylglycerols, which are then stored in lipid droplets. ATGL initiates the breakdown of these stored lipids. Atglistatin blocks this first step of lipolysis.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 6. Triacylglycerol hydrolase: role in intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enzyme-database.org [enzyme-database.org]
- 8. EC 3.1.1.3 [iubmb.qmul.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. xcessbio.com [xcessbio.com]
Troubleshooting & Optimization
Troubleshooting Esterastin insolubility in aqueous buffers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Esterastin in aqueous buffers. This compound's lipophilic nature, suggested by its chemical structure as an N-acyl-amino acid, can present challenges in experimental setups.[1] This resource aims to provide solutions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: This is a common phenomenon for lipophilic compounds like this compound. Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent capable of dissolving many nonpolar molecules. However, when a concentrated DMSO stock solution is introduced into an aqueous environment, the polarity of the solvent mixture increases dramatically. This change can cause the compound to exceed its solubility limit in the aqueous-organic mixture, leading to precipitation.[2][3] It is crucial to maintain a final DMSO concentration that is tolerated by your experimental system, typically below 0.5%, to avoid solvent-induced artifacts.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] It is advisable to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[2]
Q3: What are the initial troubleshooting steps if I observe precipitation of this compound in my aqueous buffer?
A3: If you observe precipitation, consider the following immediate actions:
-
Gentle Warming: Warm the solution to 37°C, as this can sometimes help redissolve the precipitate. However, avoid prolonged heating, which could degrade the this compound.[2]
-
Sonication: Use a bath sonicator to break up particulate matter and facilitate dissolution.[2]
-
Vigorous Mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid and even dispersion.[2]
Q4: Can I adjust the pH of my buffer to improve this compound's solubility?
A4: Yes, for ionizable compounds, pH can significantly impact solubility.[2][4] Since this compound is an N-acyl-amino acid, its solubility may be pH-dependent.[1] You can test the solubility of this compound in a series of buffers with varying pH values to determine the optimal pH for its dissolution. However, ensure the chosen pH is compatible with your biological assay.[4]
Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
A5: If the above methods are insufficient, consider these advanced strategies:
-
Co-solvents: The use of a co-solvent in your aqueous buffer can improve solubility. Examples include ethanol (B145695) or polyethylene (B3416737) glycols (e.g., PEG300).[3]
-
Solubilizing Agents: Incorporating solubilizing agents such as cyclodextrins (e.g., HP-β-cyclodextrin), surfactants (e.g., Tween-80), or serum albumin (e.g., BSA) into your buffer can enhance the solubility of lipophilic compounds.[3][5][6]
Troubleshooting Guide: Overcoming this compound Insolubility
This section provides a systematic approach to addressing solubility challenges with this compound.
Summary of Solubilization Strategies
| Strategy | Description | Key Considerations |
| Primary Solvent | Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2] | Ensure DMSO quality, as water content can reduce solubility.[3] |
| Serial Dilution | Perform intermediate dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer.[2] | This prevents localized high concentrations of the compound from precipitating. |
| pH Adjustment | Test the solubility of this compound across a range of buffer pH values.[4] | The optimal pH for solubility must be compatible with the experimental system. |
| Co-solvents | Add a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG300) to the aqueous buffer.[3] | The final concentration of the co-solvent should not affect the biological assay. |
| Solubilizing Agents | Incorporate cyclodextrins, surfactants (e.g., Tween-80), or proteins (e.g., BSA) into the aqueous buffer.[3][5][6] | These agents can interfere with some biological assays; appropriate controls are necessary. |
| Physical Methods | Employ gentle warming (37°C) or sonication to aid dissolution.[2] | Monitor for compound degradation with prolonged exposure to heat. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile, conical tube.
-
Calculate the volume of anhydrous, high-purity DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a bath sonicator for 5-10 minutes.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the final volume of your aqueous buffer (e.g., PBS, cell culture medium) in a sterile tube.
-
If applicable, pre-warm the aqueous buffer to 37°C.[2]
-
Perform any necessary intermediate dilutions of the this compound stock in pure DMSO.[2]
-
While vigorously vortexing the aqueous buffer, add the final volume of the this compound DMSO stock dropwise. This ensures rapid dispersion and minimizes precipitation.
-
Visually inspect the solution for any signs of precipitation. If cloudiness or precipitate is observed, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Esterastin stability in long-term experiments.
Welcome to the technical support center for Esterastin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: this compound possesses two key functional groups that are susceptible to degradation: an ester linkage connecting the N-acetyl asparagine side chain to the mycolic acid backbone, and a strained four-membered β-lactone ring .[1] The stability of these groups is highly dependent on the experimental conditions.
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis . Under mild alkaline conditions, the ester bond is more susceptible to cleavage than the β-lactone ring.[1] However, complete alkaline hydrolysis will result in the opening of both the ester linkage and the β-lactone ring.[1] Acid-catalyzed hydrolysis is also a potential degradation pathway, as is common for ester-containing compounds.
Q3: My this compound solution is losing activity over time. What could be the cause?
A3: Loss of activity is likely due to the chemical degradation of this compound. The most common cause is hydrolysis of the ester linkage or the β-lactone ring, which can be accelerated by factors such as improper pH, elevated temperature, or exposure to light. It is also possible that the compound is adsorbing to the surface of your storage container, although chemical degradation is a more frequent issue.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol (B145695) and store them at low temperatures (-20°C or -80°C). Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: What are the optimal pH and buffer conditions for working with this compound in aqueous solutions?
A5: While specific studies on this compound are not available, based on the lability of ester and β-lactone groups, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize hydrolysis. Buffers such as citrate (B86180) or phosphate (B84403) are commonly used. It is crucial to avoid alkaline conditions (pH > 7.5) as this will significantly accelerate the degradation of the ester linkage.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH (too alkaline) | Measure the pH of your buffer. Prepare fresh buffer at a pH between 4 and 7. | The ester linkage in this compound is known to be labile under alkaline conditions, leading to rapid hydrolysis and inactivation. |
| Elevated Temperature | Conduct experiments at the lowest feasible temperature. Store all this compound solutions at 4°C or on ice during use. | Higher temperatures increase the rate of chemical reactions, including hydrolysis. |
| Buffer Composition | If using a buffer with nucleophilic components, consider switching to a non-nucleophilic buffer like MES or HEPES. | Nucleophiles can directly attack the ester or β-lactone groups, leading to degradation. |
| Microbial Contamination | Filter-sterilize your buffer and handle it under aseptic conditions. | Microbial growth can alter the pH of the medium and some microbes may produce esterases that can degrade this compound. |
Issue 2: Inconsistent Results in Long-Term Cell Culture Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in Culture Medium | Add this compound to the cell culture medium immediately before treating the cells. For very long-term experiments, consider replenishing the medium with freshly diluted this compound periodically. | The components of cell culture media (e.g., salts, amino acids, bicarbonate) and the physiological pH (~7.4) can contribute to the degradation of this compound over time. |
| Adsorption to Labware | Consider using low-adhesion microplates or glassware. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) may also help. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your experiment. |
| Photodegradation | Protect your stock solutions and experimental setups from direct light. Use amber vials for storage and cover plates with foil. | While specific photostability data for this compound is unavailable, many complex organic molecules are light-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).
-
Aliquot into single-use, light-protected vials and store at -80°C.
-
-
Preparation of Test Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 6, 7.4, 8.5).
-
Dilute the this compound stock solution into each buffer to the final working concentration.
-
-
Incubation:
-
Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect the solutions from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
Immediately analyze the concentration of intact this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant and half-life (t½) for each condition.
-
Protocol 2: Analytical Method for this compound Quantification (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to maintain an acidic pH and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of an authentic this compound sample.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount remaining at each time point.
Data Presentation
The following tables are examples of how to present stability data for this compound. Note: The data presented here is illustrative and not based on experimental results for this compound, as such data is not publicly available.
Table 1: Effect of pH on the Half-Life (t½, hours) of this compound at 37°C
| pH | Buffer | t½ (hours) |
| 4.0 | Citrate | > 48 |
| 6.0 | Phosphate | 36 |
| 7.4 | Phosphate | 12 |
| 8.5 | Tris | < 2 |
Table 2: Effect of Temperature on the Half-Life (t½, hours) of this compound at pH 7.4
| Temperature (°C) | t½ (hours) |
| 4 | > 72 |
| 25 | 24 |
| 37 | 12 |
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: General workflow for this compound stability testing.
References
Technical Support Center: Addressing Off-Target Effects of Esterastin in Cellular Assays
Welcome to the technical support center for researchers using Esterastin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces lavendulae.[1] It is known to be an inhibitor of esterases, with specific activity against lysosomal acid lipase (B570770) and pancreatic esterase.[1][2] Its mechanism of action is presumed to involve the inhibition of these enzymes, which play crucial roles in lipid metabolism.
Q2: What are off-target effects and why are they a concern when using a chemical probe like this compound?
Q3: What are the first steps I should take to minimize off-target effects in my experiments with this compound?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that still elicits the desired on-target phenotype. Performing a dose-response experiment is essential to identify the optimal concentration. Additionally, minimizing the duration of exposure to the compound can also help reduce the likelihood of off-target effects.
Q4: How can I be more confident that the phenotype I observe is due to the inhibition of the intended esterase/lipase?
Confidence in your results can be increased by performing rigorous validation experiments. Key strategies include:
-
Washout Experiments: To determine if the effect is reversible.
-
Use of Structurally Distinct Inhibitors: To see if different molecules targeting the same enzyme produce the same phenotype.
-
Use of an Inactive Control: A structurally similar molecule that does not inhibit the target can help differentiate on-target from non-specific effects.
-
Target Engagement Assays: To confirm that this compound is binding to its intended target within the cell.
Troubleshooting Guide: Interpreting Unexpected Results
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cell toxicity at expected effective concentrations. | The observed toxicity may be an off-target effect of this compound, unrelated to the inhibition of the primary esterase target. | Perform a washout experiment. If the toxicity is reversed upon removal of the compound, it suggests a reversible off-target effect. Consider using a structurally distinct esterase inhibitor to see if it recapitulates the phenotype without the toxicity. |
| The observed phenotype does not align with the known function of the target esterase. | The phenotype may be caused by this compound inhibiting an unknown off-target protein or pathway. | Use a multi-pronged approach to validate the target. This includes using another inhibitor with a different chemical scaffold and performing target engagement assays to confirm this compound is binding to the intended esterase in your cellular model. |
| Results are inconsistent across different cell lines. | The expression levels of the on-target esterase and potential off-target proteins can vary between cell lines, leading to different phenotypic outcomes. | Characterize the expression of your target esterase in the cell lines you are using. If the phenotype does not correlate with target expression, it may indicate an off-target effect. |
| The effect of this compound is not rescued by supplementing with downstream metabolites. | If the phenotype is truly due to the inhibition of a specific lipase, adding back the product of that enzyme's activity should rescue the effect. If it doesn't, an off-target mechanism may be at play. | Carefully map the metabolic pathway of your target esterase and design a rescue experiment with the appropriate downstream metabolite. If the rescue is unsuccessful, consider that this compound may be affecting other pathways. |
Experimental Protocols
Protocol 1: Washout Experiment to Differentiate On-Target vs. Reversible Off-Target Effects
This protocol is designed to remove the experimental compound from the cell culture environment to assess the reversibility of its effects.[2]
Materials:
-
Cells cultured in appropriate vessels
-
This compound (or other test compound)
-
Pre-warmed (37°C) sterile phosphate-buffered saline (PBS), Ca2+/Mg2+-free for adherent cells
-
Pre-warmed (37°C) complete culture medium
-
Sterile pipettes and tips
Procedure for Adherent Cells:
-
Treat cells with this compound at the desired concentration for the desired duration. Include a vehicle-treated control (e.g., DMSO).
-
To begin the washout, aspirate the medium containing this compound from the culture vessel.
-
Gently add pre-warmed sterile PBS to the side of the vessel to wash the cell monolayer. Avoid pipetting directly onto the cells to prevent detachment.[2]
-
Gently rock the vessel to ensure the entire surface is washed.
-
Aspirate the PBS.
-
Repeat the wash steps (3-5) for a total of three washes. For compounds with high non-specific binding, more washes may be necessary.[2]
-
After the final wash, add pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator.
-
Monitor the cells for the reversal of the phenotype at various time points post-washout (e.g., 2, 4, 8, 24 hours).
Interpretation of Results:
-
Phenotype Reverses: If the observed phenotype diminishes or disappears after the washout, it suggests that the effect is reversible. This could be due to a reversible on-target interaction or a reversible off-target interaction.
-
Phenotype Persists: If the phenotype remains after the washout, it may indicate an irreversible on-target or off-target effect.
Protocol 2: Validating On-Target Effects with a Structurally Distinct Inhibitor
The use of two or more structurally unrelated inhibitors that target the same protein should elicit the same phenotype if the effect is on-target.
Procedure:
-
Identify a second inhibitor of your target esterase that has a different chemical scaffold from this compound.
-
Perform a dose-response experiment for the new inhibitor to determine its optimal concentration.
-
Treat your cells with this compound and the structurally distinct inhibitor in parallel experiments. Include a vehicle control.
-
Assess the phenotype of interest at the appropriate time point.
Interpretation of Results:
-
Different Phenotypes: If the phenotypes are different, it suggests that one or both compounds may be acting through off-target mechanisms.
Visualizing Experimental Workflows and Concepts
Workflow for Investigating Off-Target Effects
Caption: A workflow for systematically investigating potential off-target effects.
Conceptual Diagram: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Signaling Pathway: General Lipid Metabolism
This diagram illustrates a simplified overview of lipid metabolism that can be affected by esterase and lipase inhibitors.
Caption: Simplified overview of a lipid metabolism pathway.
References
- 1. Buy this compound | 67655-93-0 [smolecule.com]
- 2. This compound, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Proteomics Analysis to Identify Tumor-Enriched and Highly Expressed Cell Surface Antigens as Potential Targets for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Esterastin assay variability and reproducibility issues.
Welcome to the technical support center for Esterastin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to variability and reproducibility in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on assay performance to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of esterase enzymes, with a particularly strong inhibitory effect on lipases[1][2]. It was originally isolated from Streptomyces lavendulae[3]. Its mechanism of action is the inhibition of esterases, which are enzymes responsible for the hydrolysis of esters, such as the breakdown of fats (triglycerides)[4].
Q2: What is a common application of an this compound assay?
A2: A common application is to determine the inhibitory potential of this compound or its analogs on the activity of a specific lipase (B570770). This is often done to screen for new therapeutic agents for conditions like obesity, where inhibiting fat absorption is a key goal[5][6].
Q3: What are the typical substrates used in an this compound (lipase inhibition) assay?
A3: A widely used substrate is p-nitrophenyl acetate (B1210297) (pNPA) or other p-nitrophenyl esters of varying fatty acid chain lengths[7][8]. The hydrolysis of these substrates by lipase releases p-nitrophenol, a chromogenic product that can be measured spectrophotometrically at around 410 nm[8]. Other methods may use substrates like tributyrin, and the release of fatty acids is measured by pH-stat titration[9].
Q4: What are the key sources of variability in enzyme inhibition assays like the this compound assay?
A4: Variability can arise from multiple factors, including the source and preparation of the enzyme, the genetic background of the enzyme donor, the design of the in vitro study, and the methods used for data analysis[10]. Specific factors include temperature fluctuations, incorrect pH, instability of the enzyme or inhibitor, and poor solubility of the test compound[11][12].
Q5: How can I ensure the reproducibility of my this compound assay results?
A5: To ensure reproducibility, it is crucial to standardize all assay conditions, including temperature, pH, buffer composition, and incubation times[12]. Use of authenticated and quality-controlled reagents, including the enzyme and this compound, is also critical. Running experiments in triplicate and including proper controls are standard practices to ensure the reliability of the data[11]. The lack of reproducibility in research can lead to wasted time and resources, so meticulous attention to detail is paramount[13][14].
Troubleshooting Guides
Issue 1: High variability between replicate wells in my this compound inhibition assay.
-
Question: I am observing a high coefficient of variation (CV) between my replicate wells for the same concentration of this compound. What could be the cause?
-
Answer:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of this compound, enzyme, or substrate, is a common cause of variability.
-
Solution: Ensure your pipettes are calibrated. When preparing serial dilutions of this compound, ensure thorough mixing at each step. For the assay plate, consider preparing a master mix of reagents to be added to each well to minimize pipetting variations.
-
-
Incomplete Mixing: If the reagents are not mixed thoroughly in the wells, the reaction rate can vary.
-
Solution: Gently mix the plate after adding each reagent, either by gentle tapping or using a plate shaker. Avoid vigorous shaking that could cause cross-contamination between wells.
-
-
"Edge Effect" in Microplates: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate[12].
-
Solution: To mitigate this, you can fill the outer wells with a blank solution (e.g., water or buffer) and not use them for your experimental samples. Maintaining a humid environment during incubation can also help.
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to different reaction rates in different wells.
-
Solution: Ensure the plate is incubated in a temperature-controlled environment and that the entire plate reaches the desired temperature before starting the reaction.
-
-
Issue 2: My positive control (no this compound) shows low or no lipase activity.
-
Question: The wells that should have the highest enzyme activity are showing very low signal. What should I check?
-
Answer:
-
Enzyme Inactivity: The lipase may have lost its activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Incorrect Assay Buffer: The pH or ionic strength of the buffer may not be optimal for the enzyme.
-
Solution: Verify the pH of your assay buffer and ensure all components are at the correct concentration as specified in the protocol for your specific lipase.
-
-
Substrate Degradation: The substrate (e.g., pNPA) can be unstable, especially in aqueous solutions at certain pH values[15].
-
Solution: Prepare fresh substrate solution for each experiment. If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay does not inhibit the enzyme.
-
-
Presence of Contaminants: The enzyme preparation or other reagents may contain inhibitors.
-
Solution: Use high-purity reagents. If you suspect contamination in your sample buffer, you can perform a "spike and recovery" experiment to test for inhibitory effects.
-
-
Issue 3: The IC50 value for this compound varies significantly between experiments.
-
Question: I am getting inconsistent IC50 values for this compound in different assay runs. Why is this happening?
-
Answer:
-
Inconsistent Incubation Times: Variation in the pre-incubation time of the enzyme with this compound or the reaction time with the substrate will affect the calculated IC50.
-
Solution: Standardize all incubation times and use a timer to ensure consistency across all experiments.
-
-
Variable Enzyme Concentration: The IC50 of an inhibitor can be dependent on the concentration of the enzyme.
-
Solution: Use a consistent concentration of the enzyme in all assays. It is good practice to perform a protein concentration determination of your enzyme stock.
-
-
This compound Solubility Issues: If this compound is not fully dissolved, its effective concentration will be lower and variable.
-
Solution: Ensure this compound is completely dissolved in a suitable solvent (like DMSO) before preparing dilutions in the assay buffer. Keep the final solvent concentration low and consistent across all wells.
-
-
Batch-to-Batch Variation: Different lots of this compound or the enzyme may have slight variations in purity or activity.
-
Solution: If possible, use the same batch of critical reagents for a series of related experiments. If you must switch batches, it is advisable to re-validate the assay with the new reagents.
-
-
Data Presentation
The following tables summarize the expected variability in lipase assays, which can serve as a benchmark for your this compound inhibition experiments. The Coefficient of Variation (CV) is a measure of the precision of the assay.
Table 1: Intra- and Inter-Assay Variability of Lipase Assays
| Assay Type | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |
| ELISA | Pancreatic Lipase | < 10% | < 12% | [4] |
| ELISA | Endothelial Lipase | < 10% | < 12% | [4] |
| ELISA | Lipoprotein Lipase | < 10% | < 12% | [4] |
| ELISA | Hepatic Lipase | < 10% | < 12% | [4] |
| Colorimetric | Lipase (Normal Level) | 4.4% | N/A | [1] |
| Colorimetric | Lipase (High Level) | 2.6% | N/A | [1] |
| Immunoassay | Cortisol (High Control) | N/A | 5.1% | |
| Immunoassay | Cortisol (Low Control) | N/A | 6.3% |
N/A: Not Applicable or Not Reported
Table 2: Comparative Repeatability of Different Canine Pancreatic Lipase Assays
| Assay Method | Mean Coefficient of Variation (%CV) | Range of %CV | Source |
| Commercial cPLI (Spec cPL) | 5.5% | 2.9% - 8.2% | |
| In-house cPLI (VetScan cPL) | 17.0% | 4.7% - 32.6% | |
| In-house cPLI (Vcheck cPL) | 23.7% | 4.6% - 40.8% |
Experimental Protocols
Protocol 1: Colorimetric Lipase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is adapted from standard lipase assay procedures[7][8].
Materials:
-
Purified lipase enzyme
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving this compound and pNPA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of pNPA (e.g., 100 mM) in DMSO.
-
Dilute the purified lipase in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 50 µL of assay buffer containing the same final concentration of DMSO as the this compound wells. For the negative control (no enzyme activity), add 100 µL of assay buffer.
-
Add 50 µL of the diluted lipase solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a fresh working solution of pNPA by diluting the stock solution in the assay buffer.
-
To start the reaction, add 100 µL of the pNPA working solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm at time zero.
-
Incubate the plate at the constant temperature, and take kinetic readings every minute for a period of 10-20 minutes, or take a single endpoint reading after a fixed time. Ensure the reaction remains in the linear range.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for a typical this compound inhibition assay.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Caption: Generalized signaling consequences of lipase inhibition by this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of AMPK signaling cascade in capsaicin-induced apoptosis of HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Monoacylglycerol Lipase Activity Decreases Glucose-Stimulated Insulin Secretion in INS-1 (832/13) Cells and Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin improves fatty acid dysregulation in diabetes by controlling the AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual inhibition of the PI3K and MAPK pathways enhances nab-paclitaxel/gemcitabine chemotherapy response in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Esterastin on Lipase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Esterastin's inhibitory effects on specific lipases, benchmarked against other known lipase (B570770) inhibitors. The data presented herein is supported by detailed experimental protocols to assist researchers in their validation studies.
Executive Summary
This compound, a metabolite produced by Streptomyces lavendulae, has demonstrated potent inhibitory activity against lysosomal acid lipase. This guide compares its efficacy with established lipase inhibitors like Orlistat and Cetilistat, providing a framework for evaluating its potential as a therapeutic agent. The following sections detail the inhibitory profiles, experimental methodologies, and the underlying mechanism of action.
Comparative Inhibitory Activity of Lipase Inhibitors
The inhibitory potential of this compound and other lipase inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Target Lipase | Substrate | IC50 Value | Citation |
| This compound | Lysosomal Acid Lipase (rabbit liver) | - | ~80 nM | [1] |
| This compound | Lipase | p-Nitrophenyl acetate | 2 ng/mL | [2] |
| Orlistat | Pancreatic Lipase | - | 0.22 µg/ml | |
| Orlistat | Pancreatic Lipase | p-NPP | 17.05 µg·mL-1 | |
| Cetilistat | Pancreatic Lipase (human) | - | 5.95 nM | |
| Cetilistat | Pancreatic Lipase (rat) | - | 54.8 nM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the specific lipase, substrate, and assay methodology used.
Mechanism of Action: Lipase Inhibition
Lipase inhibitors function by preventing the enzymatic hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][4] Many inhibitors, including Orlistat, form a covalent bond with the active serine site of the lipase, rendering the enzyme inactive.[3] This blockage of the enzyme's active site is the primary mechanism by which these compounds reduce the absorption of dietary fats.
Caption: Mechanism of lipase inhibition in the intestinal lumen.
Experimental Protocols
In Vitro Lipase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against pancreatic lipase using a chromogenic substrate.[5]
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0) or Sodium Phosphate buffer (50 mM, pH 8.0)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the lipase in the chosen buffer.
-
Prepare various concentrations of the inhibitor solution.
-
In a 96-well plate, add a defined volume of the lipase solution to each well.
-
Add the inhibitor solutions at different concentrations to the respective wells. Include a control well with the solvent alone.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution (pNPP or pNPB) in a suitable solvent like isopropanol.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a defined period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for the in-vitro lipase inhibition assay.
In Vivo Oral Fat Tolerance Test (OFTT) in Mice
The OFTT is a standard method to evaluate the in vivo efficacy of lipase inhibitors by measuring their effect on postprandial hyperlipidemia.[6][7]
Animals:
-
Male ddY or C57BL/6 mice are commonly used.[7]
Materials:
-
Test inhibitor (e.g., this compound)
-
Vehicle control (e.g., corn oil, olive oil, or a suitable emulsion)
-
Lipid source for oral gavage (e.g., olive oil or soybean oil)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[7][8]
-
Record the baseline body weight of each mouse.
-
Administer the test inhibitor or vehicle control orally at a predetermined dose and volume.
-
After a specific time (e.g., 30 minutes), administer an oral fat load (e.g., 5-10 mL/kg of olive oil) to all mice via gavage.[6]
-
Collect blood samples at baseline (0 minutes) and at various time points after the fat load (e.g., 30, 60, 90, 120, and 180 minutes).
-
Separate the plasma or serum from the blood samples.
-
Measure the triglyceride concentration in the plasma or serum samples using a commercial kit.
-
Plot the plasma triglyceride concentration over time for each group.
-
Calculate the area under the curve (AUC) for the triglyceride levels to assess the overall effect of the inhibitor on fat absorption.
Caption: Workflow for the in-vivo oral fat tolerance test.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of caspase-1 in regulation of triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Esterastin to other lipase inhibitors like Orlistat.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Orlistat, a widely-used lipase (B570770) inhibitor for obesity management, and Esterastin, a microbial metabolite with inhibitory effects on certain lipases. This comparison is based on currently available scientific literature.
Introduction
Lipase inhibitors are a class of therapeutic agents that reduce the absorption of dietary fats, thereby aiding in weight management. They primarily target pancreatic lipase, a key enzyme in the digestion of triglycerides. Orlistat is the most well-established drug in this class. This compound, a compound of microbial origin, has also been identified as a lipase inhibitor, though its characterization and clinical development are significantly less advanced. This guide will compare the two based on available data.
Mechanism of Action
Both Orlistat and this compound function by inhibiting lipase enzymes, but their primary targets and mechanisms differ based on current research.
Orlistat: Orlistat is a potent, irreversible inhibitor of both gastric and pancreatic lipases.[1] It forms a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive.[1] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols. Consequently, undigested fats are excreted from the body, leading to a caloric deficit.[1]
This compound: this compound has been identified as a potent inhibitor of lysosomal acid lipase, with a reported IC50 of approximately 80 nM.[2] It is reported to be less inhibitory towards pancreatic lipase.[2] The mechanism of inhibition for this compound on lysosomal acid lipase is competitive with respect to the substrate.[2]
Efficacy and Clinical Data
A significant disparity exists in the volume of research and clinical data available for Orlistat compared to this compound.
Orlistat
Numerous clinical trials have demonstrated the efficacy of Orlistat in weight management. When combined with a hypocaloric diet, Orlistat has been shown to produce significantly more weight loss than diet alone.[1]
| Parameter | Orlistat Group | Placebo Group | Significance | Reference |
| Weight Loss (1 year) | 9.2% | 5.8% | p<0.001 | [1] |
| Total Cholesterol Change (1 year) | -1.98% | +4.6% | p<0.001 | [1] |
| LDL Cholesterol Change (1 year) | -4.23% | +4.7% | p<0.001 | [1] |
This compound
To date, there is a significant lack of publicly available clinical trial data for this compound regarding its efficacy in weight management. The primary research available focuses on its potent inhibition of lysosomal acid lipase, with less emphasis on its effect on pancreatic lipase, the main target for anti-obesity drugs acting via fat absorption inhibition. Without in-vivo studies or clinical trials, a quantitative comparison of this compound's efficacy against Orlistat is not possible.
Experimental Protocols
Detailed experimental protocols for assessing lipase inhibition are crucial for reproducible research. Below are generalized protocols relevant to the study of these inhibitors.
In Vitro Pancreatic Lipase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds against pancreatic lipase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of pancreatic lipase by 50% (IC50).
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as a substrate
-
Inhibitor compound (Orlistat or this compound)
-
Triton X-100
-
Tris-HCl buffer (pH 8.5)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare various concentrations of the inhibitor.
-
In a 96-well plate, add the PPL solution, buffer, and the inhibitor at different concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution (pNPP in a solution containing Triton X-100).
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol release.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Pancreatic Lipase Inhibition Assay Workflow.
Signaling Pathways and Logical Relationships
The mechanism of action of lipase inhibitors can be visualized as a direct interruption of the fat digestion pathway.
Inhibition of Dietary Fat Digestion by Lipase Inhibitors.
Conclusion
Orlistat is a well-characterized lipase inhibitor with proven efficacy in weight management through the inhibition of gastric and pancreatic lipases. In contrast, this compound is primarily documented as a potent inhibitor of lysosomal acid lipase, and there is a significant lack of data regarding its efficacy as a pancreatic lipase inhibitor and its potential for weight management. For researchers and drug development professionals, Orlistat serves as a benchmark compound for lipase inhibition in the context of obesity. Further in-vitro and in-vivo studies are required to determine if this compound has a comparable or clinically relevant effect on pancreatic lipase and, consequently, on dietary fat absorption. Without such data, a direct comparison of their efficacy remains speculative.
References
A Comparative Guide to Esterastin and Other Natural Product Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of obesity and metabolic disease research, the inhibition of lipases—enzymes critical for fat digestion and metabolism—presents a compelling therapeutic strategy. Natural products have long been a fertile ground for the discovery of novel enzyme inhibitors. This guide provides a detailed comparison of Esterastin, a potent lysosomal acid lipase (B570770) inhibitor, with other natural product-derived inhibitors that primarily target pancreatic lipase. We present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding.
Executive Summary
This compound distinguishes itself by its high potency and selectivity for lysosomal acid lipase (LAL), an intracellular enzyme central to cholesterol metabolism and autophagy. In contrast, a vast array of other natural products, including flavonoids, saponins (B1172615), and terpenoids, have been identified as inhibitors of pancreatic lipase (PL), a key enzyme in dietary fat digestion. The well-known anti-obesity drug Orlistat, a derivative of the natural product lipstatin, is a potent irreversible inhibitor of both gastric and pancreatic lipases. This guide will delve into the nuances of their mechanisms, inhibitory activities, and the experimental methods used to characterize them.
Quantitative Comparison of Lipase Inhibitors
The inhibitory activities of this compound and a selection of other natural product lipase inhibitors are summarized below. It is important to note the different target lipases and assay conditions when comparing these values.
| Inhibitor | Natural Source | Target Lipase | IC50 Value | Ki Value | Type of Inhibition |
| This compound | Streptomyces lavendulae | Lysosomal Acid Lipase (rabbit liver) | ~80 nM[1] | 90 nM[1] | Competitive[1] |
| This compound | Streptomyces lavendulae | Pancreatic Lipase (hog) | 0.9 ng/mL (~1.78 nM)[2] | - | - |
| Orlistat (Tetrahydrolipstatin) | Derivative of Lipstatin (Streptomyces toxytricini) | Pancreatic & Gastric Lipase | 0.092 µM (porcine PL)[3] | - | Irreversible |
| Luteolin | Various plants | Pancreatic Lipase | 99 ± 11 µM[3] | - | - |
| Quercetin | Various plants | Pancreatic Lipase | 128 ± 22 µM[3] | - | - |
| Ginkgolide A | Ginkgo biloba | Pancreatic Lipase | 22.9 µg/mL (~54.5 µM)[4][5] | - | - |
| Ginkgolide B | Ginkgo biloba | Pancreatic Lipase | 90.0 µg/mL (~211.5 µM)[4][5] | - | - |
| Bilobalide | Ginkgo biloba | Pancreatic Lipase | 60.1 µg/mL (~178.7 µM)[4][5] | - | - |
| Saponin-rich extract | Black Bean | Pancreatic Lipase | 41.8% inhibition at 1 mg/mL[6] | - | - |
Note: The highly potent IC50 value reported for this compound against hog pancreatic lipase[2] appears to conflict with other reports stating it is "less inhibitory" towards pancreatic lipase[1]. This discrepancy may arise from different assay conditions or enzyme sources and warrants further investigation.
Signaling Pathways and Mechanisms of Action
The distinct targets of this compound and most other natural product inhibitors result in the modulation of different physiological pathways.
Lysosomal Acid Lipase (LAL) and the Action of this compound
LAL is a critical enzyme located in the lysosome, where it hydrolyzes cholesteryl esters and triglycerides that are taken up by the cell via endocytosis. The breakdown products, free cholesterol and fatty acids, are then utilized by the cell for various metabolic processes, including membrane synthesis and energy production. Inhibition of LAL by this compound leads to the accumulation of lipids within the lysosome, a hallmark of lysosomal storage diseases. This disruption can impact cholesterol homeostasis, autophagy (a cellular recycling process), and immune cell function.
Pancreatic Lipase (PL) and Natural Product Inhibitors
Pancreatic lipase is secreted into the small intestine and plays a pivotal role in the digestion of dietary fats (triglycerides). In the presence of bile salts and a cofactor called colipase, PL hydrolyzes triglycerides into fatty acids and monoglycerides, which can then be absorbed by the intestinal lining. Inhibition of pancreatic lipase by natural products like flavonoids and saponins reduces the absorption of dietary fat, thereby decreasing caloric intake. This is a primary mechanism for the weight management effects of PL inhibitors.
Detailed Experimental Protocols
Accurate assessment of lipase inhibition requires robust and well-defined experimental protocols. Below are methodologies for commonly used in vitro lipase inhibition assays.
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (B1204436) (PNPB)
This colorimetric assay is widely used for screening pancreatic lipase inhibitors.
-
Reagents and Preparation:
-
Porcine Pancreatic Lipase (PPL) stock solution: Prepare a 1 mg/mL solution in a 0.1 mM potassium phosphate (B84403) buffer (pH 6.0). Store at -20°C.
-
Substrate solution: p-Nitrophenyl butyrate (PNPB) in acetonitrile.
-
Buffer: 0.1 mM potassium phosphate buffer (pH 7.2) containing 0.1% Tween 80.
-
Inhibitor solutions: Dissolve test compounds (e.g., this compound, flavonoids) in DMSO to desired concentrations. Orlistat is used as a positive control.
-
-
Assay Procedure:
-
Pre-incubate the PPL solution with various concentrations of the inhibitor or DMSO (vehicle control) for 1 hour at 30°C in the assay buffer.
-
Initiate the enzymatic reaction by adding the PNPB substrate. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A blank reaction without the enzyme should be included for background correction.
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pancreatic Lipase Inhibition Assay using Triolein (B1671897)
This assay utilizes a more physiologically relevant substrate, triolein, which is a triglyceride.
-
Reagents and Preparation:
-
Porcine Pancreatic Lipase (PPL) solution: Dissolve 4.5 mg of PPL in 30 mL of Tris-HCl buffer.
-
Substrate emulsion: Prepare an emulsion of glyceryl trioleate and L-α-phosphatidylcholine in Tris-HCl buffer containing taurocholic acid sodium salt by sonication.
-
Buffer: 13 mM Tris-HCl (pH 8.0) with 150 mM NaCl and 3 mM CaCl2.
-
Inhibitor solutions: Prepared as in the PNPB assay.
-
Stop reagent: 1 M HCl.
-
Free Fatty Acid (FFA) quantification kit (e.g., NEFA C-test).
-
-
Assay Procedure:
-
Add the PPL solution, inhibitor solution, and buffer to a reaction tube and pre-incubate.
-
Initiate the reaction by adding the triolein substrate emulsion.
-
Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Quantify the amount of released free fatty acids using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of released FFA is proportional to the lipase activity.
-
Calculate the percentage of inhibition and IC50 values as described for the PNPB assay.
-
Structure-Activity Relationships
The inhibitory activity of natural products against lipases is often closely tied to their chemical structures.
-
Flavonoids: For pancreatic lipase inhibition, the structure of the C ring is crucial. The presence of a C2=C3 double bond and a C=O group in the C ring, as seen in flavones, generally leads to stronger inhibitory activity compared to flavanones where the C2-C3 bond is saturated[3]. Hydroxylation on the A and B rings tends to increase activity, while glycosylation often weakens it[3].
-
β-Lactones: this compound, like the potent pancreatic lipase inhibitor lipstatin, possesses a β-lactone ring. This structural motif is often responsible for the irreversible inhibition of serine hydrolases, like lipases, through covalent modification of the active site serine residue.
Conclusion
This compound emerges as a highly potent and selective inhibitor of lysosomal acid lipase, offering a valuable tool for studying intracellular lipid metabolism and a potential starting point for therapeutic development targeting lysosomal storage-related disorders. In contrast, the vast and structurally diverse world of natural products provides a rich source of pancreatic lipase inhibitors, such as flavonoids and saponins, which are relevant for the development of agents for weight management and the control of obesity. The choice of inhibitor and the interpretation of experimental data must be guided by a clear understanding of the target lipase and the specific biological question being addressed. The methodologies and comparative data presented in this guide are intended to support researchers in this endeavor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic lipase inhibition activity of trilactone terpenes of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Phenolics and Saponins From Commonly Consumed Food Legumes in China Against Digestive Enzymes Pancreatic Lipase and α-Glycosidase [agris.fao.org]
Cross-validation of Esterastin's mechanism of action in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the proposed mechanism of action for Esterastin, a known esterase inhibitor, across different cell lines. While specific comparative studies on this compound are limited in publicly available literature, this document outlines a comprehensive experimental approach based on its potential role in inducing the Unfolded Protein Response (UPR). The provided protocols and data tables serve as a template for researchers to conduct their own validation studies.
Proposed Mechanism of Action of this compound
This compound is hypothesized to inhibit intracellular esterases, leading to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This triggers ER stress and activates the Unfolded Protein Response (UPR), a key signaling pathway that can determine cell fate. The UPR is primarily mediated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6. Activation of these sensors can lead to either adaptive responses to restore ER homeostasis or, under prolonged stress, apoptosis.
Caption: Proposed mechanism of this compound leading to ER stress and UPR activation.
Experimental Workflow for Cross-Validation
To validate the proposed mechanism of this compound across different cell lines, a systematic workflow is essential. This involves treating a panel of cell lines with this compound and assessing key markers of the UPR and downstream cellular effects.
Caption: Workflow for cross-validating this compound's mechanism of action.
Data Presentation: Comparative Analysis
The following tables present hypothetical data for a comparative analysis of this compound's effects on three distinct cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma).
Table 1: Cell Viability (IC50) of this compound
| Cell Line | IC50 (µM) after 48h |
| A549 | 15.2 |
| MCF-7 | 22.5 |
| PC-3 | 18.9 |
Table 2: UPR Marker Expression (Fold Change vs. Control) after 24h Treatment with 20 µM this compound
| Cell Line | p-IRE1α | ATF4 | CHOP |
| A549 | 3.5 | 4.1 | 5.2 |
| MCF-7 | 2.8 | 3.2 | 4.1 |
| PC-3 | 3.1 | 3.8 | 4.8 |
Comparison with Alternatives
Several other compounds are known to modulate the UPR, particularly through inhibition of IRE1α. A comparison with these alternatives can provide context for this compound's potency and specificity.
Table 3: Comparison of IRE1α Inhibitors
| Compound | Target | Reported IC50 (IRE1α) |
| This compound | Esterases (Proposed) | Not Applicable |
| 4µ8C | IRE1α RNase domain | ~1.2 µM |
| KIRA6 | IRE1α kinase domain | ~0.3 µM |
| STF-083010 | IRE1α RNase domain | ~30 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for UPR Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[3][4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α, ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2][4]
-
Detection: Visualize the protein bands using an ECL detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.[6][7]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.[7]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against a hypothesized this compound target or a key UPR protein overnight at 4°C.[8][9]
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.[6][8]
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.[8][9]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Investigating Esterastin: A Comparative Guide for In Vivo Therapeutic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Esterastin's therapeutic potential. Due to the limited publicly available in vivo data for this compound, this document outlines a proposed investigational plan, drawing comparisons with established esterase and lipase (B570770) inhibitors to guide future research.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring compound produced by Streptomyces lavendulae and is known to be an inhibitor of esterases and lipases.[1][2][3] While its initial discovery dates back several decades, its in vivo therapeutic applications remain largely unexplored. Esterase and lipase inhibitors have shown therapeutic promise in various conditions. For instance, C1-esterase inhibitors are used to treat Hereditary Angioedema (HAE)[4][5][6][7][8], and lipase inhibitors like Orlistat are approved for the management of obesity.[9][10][11][12][13][14][15] This guide will explore hypothetical in vivo validation pathways for this compound in the context of these established therapeutic areas.
Comparative Analysis of this compound and Alternative Inhibitors
To effectively evaluate the therapeutic potential of this compound, a direct comparison with existing treatments is crucial. The following table summarizes key parameters for a hypothetical in vivo study of this compound alongside data from established inhibitors.
Table 1: Comparative Profile of Esterase and Lipase Inhibitors
| Parameter | This compound (Hypothetical) | C1-Esterase Inhibitor (for HAE) | Orlistat (for Obesity) |
| Target Enzyme(s) | Esterases, Lipases | C1-esterase, Kallikrein, Factor XIIa[16] | Gastric and Pancreatic Lipases[12] |
| Therapeutic Indication | To be determined (e.g., HAE, Obesity, Anti-inflammatory) | Hereditary Angioedema (HAE)[4][5][6] | Obesity[9][11] |
| Route of Administration | To be determined (e.g., Intravenous, Oral) | Intravenous, Subcutaneous[4][8] | Oral[12] |
| Reported Efficacy | - | Significant reduction in HAE attack frequency and severity[7] | Modest weight loss, reduction in fat absorption[12][14][15] |
| Potential Side Effects | To be determined | Injection site reactions, headache, nausea[8] | Gastrointestinal issues (e.g., fatty stools, fecal urgency)[17] |
| Source | Streptomyces lavendulae[1] | Human plasma-derived or recombinant[16] | Synthetic derivative of Lipstatin[11] |
Proposed In Vivo Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic potential of this compound in vivo.
In Vivo Model for Hereditary Angioedema (HAE)
This protocol is adapted from studies on C1-esterase inhibitors.
Objective: To assess the efficacy of this compound in a murine model of HAE.
Experimental Workflow:
Caption: Workflow for in vivo HAE model.
Methodology:
-
Animal Model: Utilize C1-inhibitor knockout mice, which exhibit increased vascular permeability.
-
Induction of Edema: Induce localized edema by subcutaneous injection of bradykinin (B550075) in the paw.
-
Treatment Groups:
-
Group 1: Administer this compound (dose to be determined by prior dose-ranging studies) intravenously or intraperitoneally prior to bradykinin challenge.
-
Group 2: Administer vehicle control.
-
Group 3: Administer a known C1-esterase inhibitor as a positive control.
-
-
Efficacy Measurement:
-
Measure paw volume at regular intervals post-challenge using a plethysmometer.
-
Perform histological analysis of paw tissue to assess for edema and inflammatory cell infiltration.
-
-
Data Analysis: Compare the reduction in paw swelling between the treatment groups.
In Vivo Model for Obesity
This protocol is based on studies of lipase inhibitors like Orlistat.
Objective: To evaluate the effect of this compound on weight management and fat absorption in a diet-induced obesity model.
Experimental Workflow:
Caption: Workflow for in vivo obesity model.
Methodology:
-
Animal Model: Use rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) susceptible to diet-induced obesity.
-
Obesity Induction: Feed the animals a high-fat diet for several weeks to induce obesity.
-
Treatment Groups:
-
Group 1: Administer this compound mixed with the high-fat diet.
-
Group 2: Administer vehicle control with the high-fat diet.
-
Group 3: Administer Orlistat mixed with the high-fat diet as a positive control.
-
-
Efficacy Measurement:
-
Monitor body weight, food intake, and water consumption daily.
-
Collect feces over a 24-hour period to measure fecal fat content (steatorrhea).
-
At the end of the study, collect blood samples to analyze the serum lipid profile (triglycerides, cholesterol).
-
-
Data Analysis: Compare changes in body weight, fecal fat excretion, and serum lipid levels among the different groups.
Signaling Pathways
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the targeted signaling pathways.
C1-Esterase Inhibitor Signaling Pathway in HAE
Caption: C1-Esterase inhibitor pathway in HAE.
In HAE, a deficiency in C1-esterase inhibitor (C1-INH) leads to uncontrolled activation of the contact system, resulting in excessive bradykinin production and subsequent edema.[16] this compound, as an esterase inhibitor, could potentially inhibit kallikrein, thereby reducing bradykinin formation.
Lipase Inhibitor Mechanism of Action in Obesity
References
- 1. This compound, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound, an inhibitor of esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H46N2O6 | CID 139589141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A double-blind randomized-withdrawal placebo-controlled study to evaluate the efficacy and safety of human plasma-derived C1-esterase inhibitor as add-on to standard of care for the treatment of refractory antibody mediated rejection in adult renal tran | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 7. SUMMARY OF EVIDENCE - C1 Esterase Inhibitor for Prophylaxis against Hereditary Angioedema Attacks: A Review of the Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Subcutaneous C1-esterase inhibitor to prevent hereditary angioedema attacks: Safety findings from the COMPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Lipase Inhibitor Development - The Future of Gut Modelling [aeliusbiotech.co.uk]
- 11. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. longdom.org [longdom.org]
- 17. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Esterastin and Synthetic Lipase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural lipase (B570770) inhibitor, Esterastin, and commercially available synthetic lipase inhibitors. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological and experimental frameworks.
Executive Summary
The inhibition of lipases, key enzymes in dietary fat digestion, is a validated therapeutic strategy for managing obesity and related metabolic disorders. While synthetic inhibitors like Orlistat have seen clinical success, the exploration of natural compounds such as this compound continues to be an active area of research. This guide presents a comparative analysis of this compound and prominent synthetic lipase inhibitors, highlighting differences in their potency, mechanism of action, and target specificity.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is a critical metric for its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several synthetic lipase inhibitors against various lipases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Lipase | IC50 Value | Source |
| This compound | Lysosomal Acid Lipase (rabbit liver) | ~80 nM | [1] |
| Hog Pancreatic Lipase | 0.9 ng/mL | [2] | |
| Orlistat (Xenical®) | Pancreatic Lipase | 0.14 µM | [2] |
| Pancreatic Lipase | 0.22 µg/mL | ||
| Cetilistat | Human Pancreatic Lipase | 5.95 nM | |
| Rat Pancreatic Lipase | 54.8 nM | ||
| Various Synthetic Inhibitors | Pancreatic Lipase | 475.30 ± 8.25 µM (PPC80), 167.00 ± 6.25 µM (PPC82) | [1] |
Mechanism of Action: A Tale of Two Strategies
The way in which an inhibitor interacts with its target enzyme dictates its duration of action and potential for off-target effects. This compound and synthetic inhibitors like Orlistat employ distinct mechanisms.
This compound: The inhibition of lysosomal acid lipase by this compound has been reported as competitive with respect to the substrate, with an inhibition constant (Ki) of 90 nM[1]. This suggests a reversible binding to the active site of the enzyme. However, this compound is also classified as a β-lactone-containing compound, a class of molecules that are often irreversible inhibitors. This apparent contradiction highlights the need for further research to fully elucidate its mechanism of action on different lipases.
Synthetic Lipase Inhibitors (e.g., Orlistat): Orlistat is a potent, irreversible inhibitor of both gastric and pancreatic lipases[3]. It forms a covalent bond with the serine residue in the active site of the lipase, leading to inactivation of the enzyme[3]. This irreversible action ensures a prolonged duration of effect.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of lipase inhibitors.
Pancreatic Lipase Inhibition Assay (Spectrophotometric)
This assay is commonly used to screen for and characterize lipase inhibitors.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (p-NPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound or synthetic inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions.
-
Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the PPL solution, Tris-HCl buffer, and the inhibitor solution at various concentrations. Include a control with DMSO instead of the inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Downstream Effects
The inhibition of lipases primarily impacts the digestive process by preventing the breakdown and subsequent absorption of dietary fats. This reduction in fat absorption leads to a decrease in caloric intake, which is the primary mechanism for weight loss.
Downstream of this direct effect, the reduced availability of fatty acids and monoglycerides (B3428702) can influence various intracellular signaling pathways. Fatty acids and their metabolites are known to act as signaling molecules that can modulate gene expression and cellular metabolism. However, specific signaling pathways directly modulated by this compound have not been extensively characterized in the available literature. The primary and well-documented effect of lipase inhibitors remains at the level of nutrient absorption in the gastrointestinal tract.
Concluding Remarks
This compound demonstrates potent inhibitory activity against lipases, with a particularly high potency reported for hog pancreatic lipase. Its mechanism of action appears to be distinct from that of the irreversible synthetic inhibitor Orlistat, suggesting it may offer a different therapeutic profile. The conflicting data regarding its target specificity (lysosomal vs. pancreatic lipase) and the reversibility of its inhibition warrant further investigation.
For researchers in drug discovery, this compound represents a promising natural scaffold for the development of novel lipase inhibitors. A thorough characterization of its pharmacokinetic and pharmacodynamic properties, along with a definitive elucidation of its mechanism of action, will be crucial next steps in evaluating its full therapeutic potential. Synthetic inhibitors, while effective, are associated with gastrointestinal side effects, creating an opportunity for the development of new agents with improved tolerability.
References
Limited Reproducibility Data Clouds the Full Picture of Esterastin's Biological Activity
For researchers, scientists, and drug development professionals, understanding the reliability of published findings is paramount. In the case of Esterastin, a natural compound with potential therapeutic applications, a critical gap exists in the reproducibility of its reported biological activities. While early research identified this compound as a potent inhibitor of lysosomal acid lipase (B570770), a key enzyme in cellular lipid metabolism, a lack of subsequent independent studies confirming these initial quantitative findings presents a challenge for the scientific community. This guide provides a comprehensive overview of the currently available data on this compound's biological activity, highlights the absence of reproducibility studies, and furnishes detailed experimental protocols to encourage further investigation.
Unpacking the Inhibitory Profile of this compound
This compound, a natural product isolated from Streptomyces lavendulae, has been primarily characterized as a potent inhibitor of lysosomal acid lipase (LAL). This enzyme plays a crucial role in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Initial studies reported a significant inhibitory effect of this compound on LAL. However, its activity against other esterases, such as pancreatic lipase, appears to be less pronounced.
A summary of the available quantitative data on this compound's inhibitory activity is presented below. The stark lack of multiple independent data points for each enzyme underscores the current challenge in assessing the reproducibility of these findings.
| Target Enzyme | Reported IC50 | Number of Independent Studies | Citation(s) |
| Lysosomal Acid Lipase | ~80 nM | 1 | [1] |
| Pancreatic Lipase | Less inhibitory than against LAL (specific IC50 not reported) | 1 | [1] |
| Carboxylesterase | Less inhibitory than against LAL (specific IC50 not reported) | 1 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The competitive nature of this compound's inhibition of lysosomal acid lipase suggests that it likely binds to the active site of the enzyme, thereby preventing the substrate from accessing it.[1]
The Crucial Need for Reproducibility Studies
The single reported IC50 value for this compound's inhibition of lysosomal acid lipase, while significant, has not been independently verified in the published literature. The concept of reproducibility is a cornerstone of scientific progress, ensuring that findings are robust and reliable. Without independent replication, it is difficult to ascertain the true potency and specificity of this compound as a LAL inhibitor.
Further research is imperative to:
-
Confirm the IC50 value of this compound for lysosomal acid lipase. Independent laboratories should perform these experiments to validate the initial findings.
-
Determine the specific IC50 values of this compound for pancreatic lipase and other esterases. This will provide a clearer picture of its selectivity profile.
-
Investigate the biological activity of this compound in various cellular and in vivo models. This will help to understand the functional consequences of its enzymatic inhibition.
Experimental Protocols for Investigating this compound's Activity
To facilitate further research and address the existing knowledge gap, detailed experimental protocols for assessing the inhibitory activity of this compound against lysosomal acid lipase and pancreatic lipase are provided below. These protocols are based on established methodologies in the field.
Lysosomal Acid Lipase (LAL) Inhibition Assay
This assay measures the activity of LAL by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Purified lysosomal acid lipase
-
This compound (or other test compounds)
-
4-Methylumbelliferyl oleate (B1233923) (4-MUO) substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a small volume of the purified LAL enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (buffer with solvent) and a positive control (a known LAL inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the 4-MUO substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the specified wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Pancreatic Lipase Inhibition Assay
This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate.
Materials:
-
Porcine pancreatic lipase
-
This compound (or other test compounds)
-
p-Nitrophenyl palmitate (pNPP) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
96-well clear microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the substrate solution by dissolving pNPP in a suitable solvent and then emulsifying it in the assay buffer with the emulsifying agent.
-
In a 96-well plate, add the pancreatic lipase solution to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., Orlistat).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPP substrate emulsion to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizing the Impact of this compound
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Esterastin: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Esterastin, a potent inducer of ferroptosis, requires careful handling and disposal due to its inherent toxicity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard and Safety Data for this compound
Before handling this compound, it is crucial to be fully aware of its physical properties and associated hazards. The following table summarizes key safety and quantitative data sourced from supplier safety data sheets (SDS).
| Property | Data |
| Chemical Name | 2-[1-[4-[2-(4-chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone |
| Synonyms | Erastin |
| CAS Number | 571203-78-6 |
| Molecular Formula | C₃₀H₃₁ClN₄O₄ |
| Molecular Weight | 547.04 g/mol |
| Physical State | Crystalline solid[1] |
| GHS Hazard Statements | H301: Toxic if swallowed[2] |
| Signal Word | Danger[2] |
| Solubility | Soluble in DMSO (~1 mg/ml) and dimethylformamide (~10 mg/ml).[1] Sparingly soluble in aqueous buffers.[1] |
| Stability | Solid form is stable for ≥4 years at -20°C.[1] Solutions are unstable and should be prepared fresh.[3][4][5] |
Experimental Protocol for this compound Disposal
The recommended and safest method for disposing of this compound is to treat it as hazardous chemical waste. Chemical neutralization or degradation should not be attempted within the laboratory without a formally validated protocol, as this can create unknown byproducts or unsafe reactions. The following procedure details the correct segregation, containment, and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Principle
All forms of this compound waste, including pure compound, contaminated materials, and solutions, must be collected as hazardous chemical waste. This waste must be clearly labeled, safely stored, and disposed of in accordance with local, regional, and national environmental regulations.[2][6] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][7]
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation Properly segregate waste at the point of generation to prevent accidental mixing with incompatible chemicals.[8]
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items like weighing papers, gloves, and pipette tips, in a dedicated hazardous waste container for solid toxic chemicals.
-
Liquid Waste: Collect solutions of this compound (e.g., in DMSO) in a separate, compatible hazardous waste container for liquid toxic organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., DMSO, followed by acetone (B3395972) or ethanol). The rinsate must be collected as hazardous liquid waste.[9] After triple-rinsing and air-drying, the container may be disposed of according to institutional policies.[9]
Step 2: Use of Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste to minimize exposure risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 3: Waste Collection and Containment
-
Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[9] Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[6]
-
Container Handling: Keep the waste container securely closed except when adding waste.[7][9] Do not overfill containers; leave at least 10% of headspace to allow for expansion.
Step 4: Labeling of Hazardous Waste Proper labeling is a critical regulatory requirement.[10]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]
-
The label must include:
Step 5: Safe Storage
-
Store the labeled waste container in a designated and secure location within the laboratory, often called a Satellite Accumulation Area.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the this compound waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 6: Arranging for Final Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]
-
Follow their specific procedures for waste collection and documentation.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final collection.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. threesixtysafety.com [threesixtysafety.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
